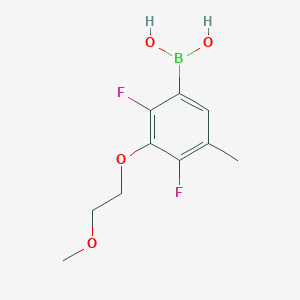

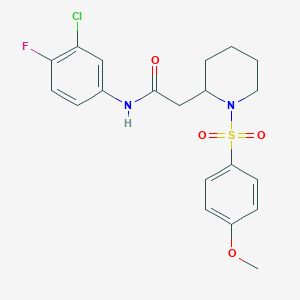

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis and investigation of pyrazole and pyrimidine derivatives, including those with specific substituents such as fluorobenzyl and acetamide groups, have been a subject of ongoing research due to their potential biological activities and applications in medicinal chemistry. These compounds, including variants of pyrazolopyrimidines and pyrazole-acetamides, have been explored for their synthesis methodologies, molecular structures, chemical reactions, and properties.

Synthesis Analysis

The synthesis of these compounds often involves multi-step reactions, including condensation, amidification, and hydrogenation processes. For example, synthesis approaches for pyrazolopyrimidines and acetamides derivatives have been developed to enhance their yield and purity, involving the use of specific reagents and conditions to achieve the desired structural configurations (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using spectroscopic techniques such as NMR, IR, and Mass spectra. Crystallography studies, including single-crystal X-ray diffraction, have been used to determine the precise geometries and conformations of pyrazole and pyrimidine derivatives, revealing details about their molecular configurations and intermolecular interactions (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

Pyrazole and pyrimidine derivatives participate in various chemical reactions, leading to the formation of new compounds with diverse structures and potential applications. These reactions include oxidation, ring-closure, and substitution processes that modify the core structure and functional groups, impacting their chemical properties and reactivities (Zaitseva et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are influenced by their molecular configurations. Studies have investigated these properties to understand their behavior in different environments and applications (Ahmad et al., 2012).

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Anticancer Properties :A study on fluoro-substituted benzo[b]pyran, which shares structural similarities with the compound , highlighted its potential in combating lung cancer. The synthesized compounds demonstrated significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antipsychotic Potential :Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the chemical structure of interest, has shown promising antipsychotic-like profiles in behavioral animal tests. These compounds did not interact with dopamine receptors like conventional antipsychotics, suggesting a novel mechanism of action (Wise et al., 1987).

FLAP Inhibition for Pharmacokinetics :The novel and selective inhibition of the five-lipoxygenase activity protein (FLAP) by certain compounds, including a detailed synthesis process, showcases the role of similar molecules in enhancing pharmacokinetic properties (Latli et al., 2015).

Anti-inflammatory Activity :Compounds synthesized from N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibited significant anti-inflammatory activity, indicating the potential therapeutic applications of structurally similar compounds (Sunder & Maleraju, 2013).

Eigenschaften

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN5O2/c1-4-5-18-11-20(29)26(21(24-18)27-15(3)10-14(2)25-27)13-19(28)23-12-16-6-8-17(22)9-7-16/h6-11H,4-5,12-13H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTUXESUMKJDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)

![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)

![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)

![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)

![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)

![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)